![molecular formula C20H19ClN4O3 B2383096 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea CAS No. 1207032-82-3](/img/structure/B2383096.png)
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea
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Overview
Description
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxybenzyl group, a thiadiazole ring, and an acetamide moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the ethoxybenzyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Continuous flow microreactor systems could be employed to enhance reaction efficiency and selectivity, as demonstrated in similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Key Structural Features
- Dihydropyrazine Core : Imparts potential biological activity.
- Chloro and Methoxy Substituents : May enhance lipophilicity and influence receptor interactions.
- Urea Linkage : Commonly associated with pharmacological activity.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents due to its structural properties. Research indicates that derivatives of urea compounds can exhibit significant biological activities, including anticancer and anti-inflammatory effects.
Case Study: Anticancer Activity
A study investigating similar urea derivatives demonstrated their ability to inhibit cell proliferation across various cancer cell lines (NCI-60). Compounds with similar structural motifs were synthesized and tested for antiproliferative properties, revealing promising results against multiple cancer types .
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes, potentially serving as an inhibitor. For instance, studies on related thiourea compounds have indicated their efficacy as urease inhibitors, which are crucial in treating conditions like kidney stones and peptic ulcers .
Enzyme Activity Analysis
- Urease Inhibition : Compounds with similar frameworks have been shown to exhibit potent urease inhibitory activity. The introduction of various substituents on the phenyl ring significantly affects their efficacy.
Organic Synthesis
The synthetic routes for producing this compound involve multiple steps that can be optimized for efficiency. Techniques such as continuous flow microreactor systems are being explored to enhance reaction conditions and yield.
Pharmacological Studies
The mechanism of action for this compound may involve binding to specific molecular targets within biological systems. This interaction could lead to the modulation of enzyme activity or receptor function, making it a candidate for further pharmacological exploration.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares a similar benzamide structure but lacks the thiadiazole ring.
1-[(2-Ethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one: Contains an ethoxybenzyl group but differs in the core structure.
Uniqueness
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea is unique due to its combination of an ethoxybenzyl group, a thiadiazole ring, and an acetamide moiety
Biological Activity
The compound 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea is a synthetic organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the available literature on the compound's biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound primarily stems from its interaction with specific biological targets. The presence of the dihydropyrazine moiety suggests potential activity as an enzyme inhibitor or receptor modulator. The chloro and methoxy substituents may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of urea compounds can inhibit tumor cell proliferation. The specific mechanism may involve the induction of apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary data suggest that the compound has antimicrobial effects against various bacterial strains, potentially through disruption of bacterial cell membranes.
- Anti-inflammatory Effects : There is evidence to support its role in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Inhibition of cell proliferation | |
Antimicrobial | Activity against Gram-positive bacteria | |
Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
1-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-12-4-5-14(10-13(12)2)23-20(27)24-18-19(26)25(9-8-22-18)15-6-7-17(28-3)16(21)11-15/h4-11H,1-3H3,(H2,22,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEAKAVIRNOTMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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